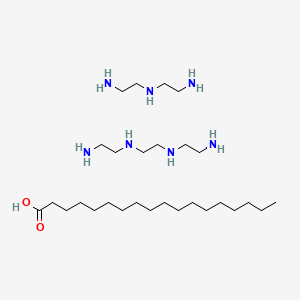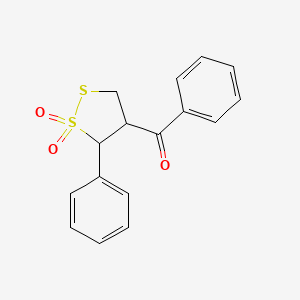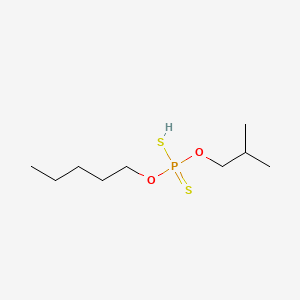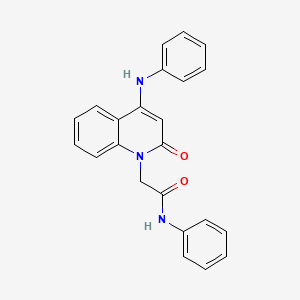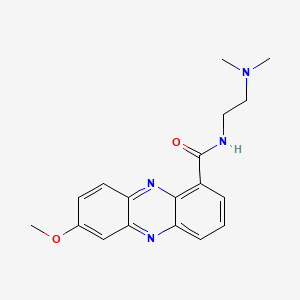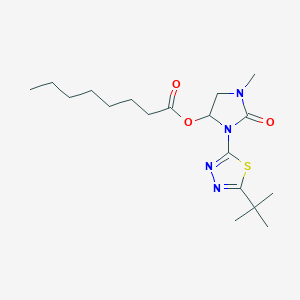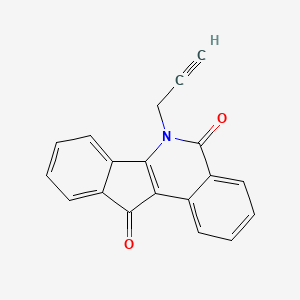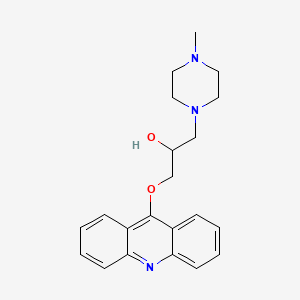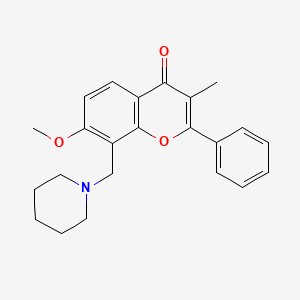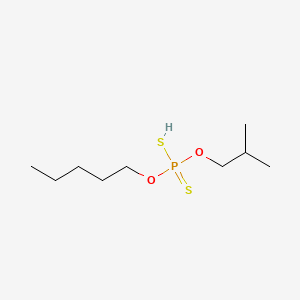
o-Isobutyl o-pentyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Isobutyl o-pentyl phosphorodithioate is an organophosphorus compound with the molecular formula C9H21O2PS2. It is a member of the phosphorodithioate family, which are known for their applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes both isobutyl and pentyl groups attached to a phosphorodithioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The general reaction can be represented as follows:
P2S5+2ROH→(RO)2P(S)SH+H2S
In this case, the alcohols used are isobutanol and pentanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphorothioates
Substitution: Various substituted phosphorodithioates
Hydrolysis: Phosphoric acid derivatives
Applications De Recherche Scientifique
o-Isobutyl o-pentyl phosphorodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used as an additive in lubricants and as a flotation agent in mineral processing.
Mécanisme D'action
The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with molecular targets through its phosphorodithioate moiety. The compound can form strong bonds with metal ions, making it effective in coordination chemistry and mineral processing. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Allyl-O, O′-dibutyl phosphorodithioate: Another member of the phosphorodithioate family with similar applications.
O, O′-diethyl phosphorodithioate: Known for its use in pesticides and as a reagent in organic synthesis.
Uniqueness
o-Isobutyl o-pentyl phosphorodithioate is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with metal ions and enzymes, making it valuable in various applications.
Propriétés
Numéro CAS |
19475-46-8 |
|---|---|
Formule moléculaire |
C9H21O2PS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
KEZYTBRZEHSOTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=S)(OCC(C)C)S |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


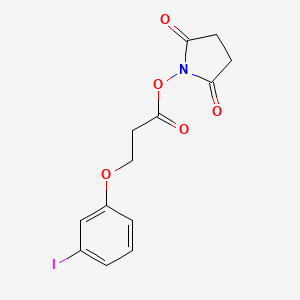
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
